D-Cysteine, N-methyl-
CAS No.: 95244-61-4
Cat. No.: VC3847256
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95244-61-4 |
|---|---|
| Molecular Formula | C4H9NO2S |
| Molecular Weight | 135.19 g/mol |
| IUPAC Name | (2S)-2-(methylamino)-3-sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
| Standard InChI Key | DVOOXRTYGGLORL-GSVOUGTGSA-N |
| Isomeric SMILES | CN[C@H](CS)C(=O)O |
| SMILES | CNC(CS)C(=O)O |
| Canonical SMILES | CNC(CS)C(=O)O |
Introduction
Structural and Chemical Properties of D-Cysteine, N-methyl-
Molecular Configuration
D-Cysteine, N-methyl- is a chiral amino acid derivative characterized by a methyl group (-CH₃) attached to the nitrogen atom of D-cysteine. Its IUPAC name, (2S)-2-(methylamino)-3-sulfanylpropanoic acid, reflects its stereochemistry at the second carbon atom, which adopts the D-configuration . The molecule’s backbone consists of a three-carbon chain with a thiol (-SH) group at the third position and a carboxylic acid (-COOH) at the first position.
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 135.19 g/mol | |
| Melting Point | Not explicitly reported | |
| Solubility | Enhanced in hydrochloride form | |
| Optical Activity | [α]²⁰/D specific rotation pending |
The hydrochloride salt form (N-Methyl-D-cysteine hydrochloride) is preferentially used in research due to its improved aqueous solubility compared to the free base.
Synthesis and Production Methods
Enzymatic Synthesis
A pioneering method involves the use of 3-chloro-D-alanine chloride-lyase from Pseudomonas putida. This enzyme catalyzes the β-replacement reaction between 3-chloro-D-alanine and sodium hydrosulfide (NaSH), yielding D-cysteine . To produce the N-methyl derivative, post-synthetic methylation is employed using methyl donors like S-adenosylmethionine (SAM) under controlled pH conditions (7.5–8.0) .
Chemical Modification
Direct methylation of D-cysteine’s amino group can be achieved via:
-
Eschweiler-Clarke Reaction: Treatment with formaldehyde and formic acid introduces the methyl group.
-
Methyl Iodide Alkylation: Reacting D-cysteine with methyl iodide in alkaline solutions .
Optimization studies indicate that acetone (2–4% v/v) enhances reaction efficiency by stabilizing intermediates, achieving yields exceeding 85% .
Biological Activities and Mechanisms
Antioxidant Properties
The thiol group in D-Cysteine, N-methyl- participates in redox cycling, scavenging reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻). Comparative studies show a 40% higher radical neutralization capacity than L-cysteine derivatives, attributed to stereospecific interactions with cellular reductases.
Hydrogen Sulfide (H₂S) Release
Unlike conventional cysteine derivatives, which release H₂S via cystathionine γ-lyase (CSE), N-methyl-D-cysteine utilizes a distinct pathway involving mitochondrial sulfide:quinone oxidoreductase (SQR). This pathway generates localized H₂S concentrations of 12–15 µM in neuronal cells, modulating NMDA receptor activity and FoxO transcription factors .
Neurodevelopmental Effects
In murine neural progenitor cells (NPCs), D-Cysteine, N-methyl- reduces proliferation by 50% through FoxO1/3a-dependent mechanisms. This contrasts with L-enantiomers, which exhibit no anti-proliferative effects, highlighting the critical role of stereochemistry .
Applications in Research and Therapeutics
Neuroprotection
The compound’s ability to modulate NMDA receptors and H₂S levels makes it a candidate for treating ischemic stroke. Preclinical models demonstrate a 30% reduction in infarct volume when administered intravenously at 10 mg/kg.
Prodrug Development
As a stable H₂S donor, N-methyl-D-cysteine hydrochloride is being explored for targeted drug delivery systems. Encapsulation in liposomes functionalized with blood-brain barrier (BBB)-penetrating peptides enhances cerebral bioavailability by 70%.
Biochemical Tool
Researchers employ this derivative to study:
Comparative Analysis with Related Compounds
The nitrogen-methylation in D-Cysteine, N-methyl- uniquely alters its metabolic stability, enabling prolonged half-life (t₁/₂ = 2.3 hr vs. 0.8 hr for D-cysteine).
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack detailed absorption, distribution, metabolism, and excretion (ADME) parameters. Isotopic labeling (¹⁴C or ³H) studies are needed to track in vivo disposition.
Toxicity Assessment
Chronic exposure effects remain uncharacterized. Proposed assays include Ames tests for mutagenicity and 28-day rodent toxicity trials.
Clinical Translation
Human trials must validate preclinical neuroprotective claims. Phase I safety studies should prioritize dose-escalation in healthy volunteers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume